molecular formula C6H13ClN2O2 B6246415 methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride CAS No. 2408964-67-8

methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride

Cat. No.: B6246415
CAS No.: 2408964-67-8
M. Wt: 180.6
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Description

Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C₆H₁₂N₂O₂·HCl It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

    Introduction of the Carbamate Group: The azetidine ring is then functionalized with a carbamate group. This can be achieved by reacting the azetidine with methyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with fewer oxygen functionalities.

    Substitution: Substituted azetidine derivatives with new functional groups.

Scientific Research Applications

Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    N-Methylazetidine: A simpler azetidine compound with a methyl group.

    Azetidine-2-one: A ketone derivative of azetidine.

Uniqueness

Methyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is unique due to the presence of both the azetidine ring and the carbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2408964-67-8

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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